molecular formula C25H24N2O3 B4749867 4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4749867
M. Wt: 400.5 g/mol
InChI Key: RAIHVVLXZSEHDR-UHFFFAOYSA-N
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Description

4-(9-Ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that features a carbazole moiety fused with a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 9-ethylcarbazole, followed by a series of condensation and cyclization reactions to form the tetrahydroquinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors, employing more efficient catalysts, and minimizing the use of hazardous reagents. The goal is to produce the compound in high yield and purity while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

4-(9-Ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole or tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized carbazole and tetrahydroquinoline compounds.

Scientific Research Applications

4-(9-Ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar structural features.

    6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline: A compound with a similar tetrahydroquinoline core but lacking the carbazole moiety.

    4-(9-Ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl: A related compound with a different substitution pattern.

Uniqueness

4-(9-Ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of the carbazole and tetrahydroquinoline moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics and biological activities.

Properties

IUPAC Name

4-(9-ethylcarbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-4-27-21-8-6-5-7-16(21)19-11-15(9-10-22(19)27)17-13-25(28)26-20-14-24(30-3)23(29-2)12-18(17)20/h5-12,14,17H,4,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIHVVLXZSEHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3CC(=O)NC4=CC(=C(C=C34)OC)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 5
4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 6
4-(9-ETHYL-9H-CARBAZOL-3-YL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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